{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
Description
{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride (CAS 1266694-02-3) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at position 3 and an ethylamine side chain at position 5, with the amine group protonated as a hydrochloride salt.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)15-14-11;/h2-5H,6-7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMUIPGCAVKQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzohydrazide with ethyl chloroacetate to form an intermediate, which is then cyclized using phosphorus oxychloride to yield the 1,2,4-oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with ethylenediamine to form the desired compound, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Its oxadiazole moiety is known for biological activities such as anti-inflammatory and anticancer properties. Research indicates that derivatives of oxadiazoles can inhibit certain cancer cell lines and exhibit antimicrobial activity.
Case Study: Anticancer Activity
A study demonstrated that compounds containing the oxadiazole structure showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.
Biological Assays
{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride has been utilized in biological assays to evaluate its interaction with different biological targets. Its ability to modulate enzyme activity makes it a suitable candidate for studying enzyme inhibition mechanisms.
Example: Enzyme Inhibition Studies
Inhibitory assays conducted on specific enzymes revealed that this compound could effectively reduce enzyme activity, suggesting its potential as a lead compound for developing enzyme inhibitors.
Material Science
The compound's unique structure allows it to be incorporated into polymers and other materials for enhanced properties. Research has shown that oxadiazole-containing materials exhibit improved thermal stability and optical properties.
Application: Polymer Development
In material science, incorporating this compound into polymer matrices has led to the development of materials with superior mechanical properties and resistance to degradation.
Mechanism of Action
The mechanism of action of {2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituted Phenyl Derivatives
Key Insights :
- Electron Effects : Chloro and fluoro substituents alter electronic properties of the oxadiazole ring, impacting reactivity and target interactions.
- Lipophilicity : The 4-methylphenyl group (target) provides moderate hydrophobicity compared to smaller (ethyl) or polar (Cl/F) groups.
Modified Side Chains and Linkers
Key Insights :
- Linker Flexibility : Ethylamine chains (target) offer greater conformational freedom than methyl linkers.
- Polarity: Methoxymethyl and phenoxymethyl groups enhance solubility but may reduce membrane permeability.
Physicochemical Properties
Calculated Properties (Comparative Table)
Key Insights :
- The 4-methylphenyl group in the target compound strikes a balance between lipophilicity (LogP ~2.5) and polar surface area, favoring moderate bioavailability.
- Methoxymethyl analogs exhibit lower LogP due to oxygen content, enhancing aqueous solubility.
Commercial Availability and Suppliers
Biological Activity
{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride
- Molecular Formula : C11H13N3O·HCl
- CAS Number : 1185294-67-0
- Molecular Weight : 239.7 g/mol
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under review has been studied for its effects on various cancer cell lines and its potential as an antimicrobial agent.
Anticancer Activity
Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, a study highlighted that certain oxadiazole compounds demonstrated cytotoxic activity against human leukemia and breast cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 5b | U-937 | 2.41 | Caspase-3 cleavage leading to cell death |
These compounds were found to be more effective than traditional chemotherapeutics like doxorubicin in some cases .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. In vitro studies assessed its effectiveness against various pathogens:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.20 | 0.40 |
These results suggest that the compound exhibits significant antibacterial activity, potentially making it suitable for therapeutic applications in treating infections .
Case Studies
Case Study 1: Anticancer Effects
In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis indicated that the compound effectively triggered apoptosis through upregulation of p53 and activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed that the compound significantly inhibited bacterial growth at low concentrations, demonstrating its potential as a novel antimicrobial agent.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating key proteins such as p53 and caspases.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in pathogens.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing {2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via cyclization of a nitrile precursor with hydroxylamine, followed by amine functionalization and HCl salt formation. Key steps include:
- Cyclization : Reacting 4-methylbenzamide nitrile derivatives with hydroxylamine hydrochloride under reflux in ethanol/water .
- Amine introduction : Coupling the oxadiazole intermediate with ethylenediamine derivatives via nucleophilic substitution or reductive amination.
- Yield optimization : Use anhydrous conditions for cyclization, monitor reaction progress via TLC, and employ high-purity reagents to minimize side products.
- Data support : Similar oxadiazole derivatives (e.g., sphingosine kinase inhibitors) achieve yields >80% when using optimized stoichiometric ratios (1:1.2 nitrile:hydroxylamine) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be observed?
- Methodology :
- 1H/13C NMR : Confirm the oxadiazole ring (C=N-O) via absence of aromatic protons from the oxadiazole moiety and presence of methylphenyl protons (δ 2.35 ppm for CH3, δ 7.2–7.5 ppm for aromatic H) .
- HRMS : Verify molecular ion peaks ([M+H]+) at m/z corresponding to C11H14ClN3O (theoretical 240.08 g/mol).
- IR : Detect N-H stretches (~3300 cm⁻¹ for amine) and C=N-O vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can structural modifications to the oxadiazole core influence the compound’s bioactivity, and what computational tools aid in predicting these effects?
- Methodology :
- SAR studies : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability. Modify the ethylamine chain to explore steric effects on receptor binding .
- Computational tools : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., sphingosine kinase) and DFT calculations (Gaussian) to assess electronic properties .
Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results for this compound?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in bond lengths/angles. Compare experimental data with Cambridge Structural Database entries for oxadiazole derivatives .
- Validation : Cross-check NMR coupling constants (e.g., J = 8–10 Hz for aromatic protons) with crystallographically determined dihedral angles to confirm conformational stability .
Q. How should researchers design in vivo studies to evaluate the compound’s pharmacokinetics, and what are critical endpoints?
- Methodology :
- Animal models : Administer the compound intravenously (1–5 mg/kg) in rodents to measure plasma half-life (t1/2) and bioavailability.
- Endpoints : Monitor liver enzyme levels (ALT/AST) for toxicity and quantify brain penetration via LC-MS/MS to assess blood-brain barrier permeability .
- Data support : Analogous oxadiazole derivatives exhibit t1/2 >4 hours in mice, with Cmax values correlating with dose linearity (R² >0.95) .
Data Interpretation & Experimental Design
Q. How can researchers differentiate between degradation products and synthetic impurities in HPLC analyses?
- Methodology :
- HPLC-DAD/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradient. Compare retention times and UV spectra (λ = 254 nm) with synthetic standards.
- Forced degradation : Expose the compound to heat (60°C), acid (0.1M HCl), and light (ICH Q1B) to identify labile functional groups (e.g., oxadiazole ring hydrolysis) .
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?
- Methodology :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 values.
- Error handling : Use replicate experiments (n ≥ 3) and report 95% confidence intervals. Correct for solvent effects via vehicle controls .
Structural & Mechanistic Insights
Q. What role does the hydrochloride salt form play in the compound’s solubility and crystallinity?
- Methodology :
- Salt screening : Compare solubility in aqueous buffers (pH 1–7) between freebase and HCl salt.
- PXRD : Analyze crystallinity patterns; hydrochloride salts often form monoclinic crystals with improved thermal stability (DSC/TGA) .
Q. How does the 1,2,4-oxadiazole moiety contribute to the compound’s stability under physiological conditions?
- Mechanistic insight : The oxadiazole ring’s resonance stabilization reduces susceptibility to enzymatic hydrolysis. However, prolonged exposure to esterases may cleave the ethylamine side chain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
